N-[(2-Ethoxyethoxy)methyl]-1,3-dithietan-2-imine
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Overview
Description
N-[(2-Ethoxyethoxy)methyl]-1,3-dithietan-2-imine is an organic compound with the molecular formula C7H13NO2S2 It contains a four-membered ring structure with two sulfur atoms, making it a dithietane derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Ethoxyethoxy)methyl]-1,3-dithietan-2-imine typically involves the reaction of 2-ethoxyethanol with a suitable dithietane precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing automated systems for reaction monitoring and product isolation.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Ethoxyethoxy)methyl]-1,3-dithietan-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dithietane ring to a more reduced form, such as a thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted dithietane derivatives.
Scientific Research Applications
N-[(2-Ethoxyethoxy)methyl]-1,3-dithietan-2-imine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-Ethoxyethoxy)methyl]-1,3-dithietan-2-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dithietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithietane: A simpler dithietane derivative without the ethoxyethoxy group.
1,3-Dithiolane: Contains a five-membered ring with two sulfur atoms.
1,3-Dithiane: Another five-membered ring compound with two sulfur atoms.
Uniqueness
N-[(2-Ethoxyethoxy)methyl]-1,3-dithietan-2-imine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other dithietane derivatives. The presence of the ethoxyethoxy group enhances its solubility and potential for further functionalization, making it a valuable compound for various applications.
Properties
CAS No. |
59753-89-8 |
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Molecular Formula |
C7H13NO2S2 |
Molecular Weight |
207.3 g/mol |
IUPAC Name |
N-(2-ethoxyethoxymethyl)-1,3-dithietan-2-imine |
InChI |
InChI=1S/C7H13NO2S2/c1-2-9-3-4-10-5-8-7-11-6-12-7/h2-6H2,1H3 |
InChI Key |
FFPAKJWTVAMWKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCN=C1SCS1 |
Origin of Product |
United States |
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